molecular formula C32H27N3O B11493942 1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No.: B11493942
M. Wt: 469.6 g/mol
InChI Key: VAFPYGOKILKHQC-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazoloimidazole core

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual aromatic components, followed by their coupling through various reaction mechanisms such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

    Cyclization: The formation of the diazoloimidazole core involves cyclization reactions, which are crucial for the structural integrity of the compound.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic rings and diazoloimidazole core allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE can be compared with other similar compounds, such as:

The uniqueness of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE lies in its specific arrangement of aromatic rings and the presence of the diazoloimidazole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C32H27N3O

Molecular Weight

469.6 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazole

InChI

InChI=1S/C32H27N3O/c1-22-14-17-27(20-23(22)2)35-29(24-15-18-28(36-3)19-16-24)21-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-21H,1-3H3

InChI Key

VAFPYGOKILKHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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